molecular formula C10H7F3N2O2 B12001254 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione CAS No. 783-61-9

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No.: B12001254
CAS No.: 783-61-9
M. Wt: 244.17 g/mol
InChI Key: QQEXOAWOBWITDK-UHFFFAOYSA-N
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Description

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a heterocyclic compound that features a trifluoromethyl group and a phenyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves the reaction of a suitable phenyl-substituted imidazolidine-2,4-dione precursor with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoromethyl group is introduced into the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with higher oxidation states, while reduction can produce partially or fully reduced imidazolidine compounds.

Scientific Research Applications

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It has been investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione

  • 5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

Uniqueness

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is unique due to the presence of both a phenyl group and a trifluoromethyl group on the imidazolidine-2,4-dione core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)9(6-4-2-1-3-5-6)7(16)14-8(17)15-9/h1-5H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXOAWOBWITDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999653
Record name 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783-61-9
Record name Hydantoin, 5-phenyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-4-(trifluoromethyl)-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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